molecular formula C19H23N3O3S B11010893 (2E)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

(2E)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B11010893
M. Wt: 373.5 g/mol
InChI Key: SMLQUIAPFMMZLV-PKNBQFBNSA-N
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Description

(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Dimethoxyphenyl Propenamide: The thiadiazole derivative is then coupled with 3-(3,4-dimethoxyphenyl)-2-propenamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups such as carbonyls or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This compound may be explored for similar therapeutic applications.

    Agriculture: Compounds with thiadiazole rings have been studied for their herbicidal and pesticidal properties.

    Materials Science: Thiadiazole derivatives can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, they may inhibit enzyme activity, block receptor binding, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)-2-propenamide
  • (E)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)-2-propenamide

Uniqueness

(E)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to the presence of the cyclohexyl group, which may impart different steric and electronic properties compared to other similar compounds. This can influence its biological activity, solubility, and overall pharmacokinetic profile.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

(E)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H23N3O3S/c1-24-15-10-8-13(12-16(15)25-2)9-11-17(23)20-19-22-21-18(26-19)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H,20,22,23)/b11-9+

InChI Key

SMLQUIAPFMMZLV-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C3CCCCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3CCCCC3)OC

Origin of Product

United States

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